

# In-Depth Technical Guide: 3-Formyl-4-benzyloxyphenylboronic acid

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## Compound of Interest

Compound Name:	3-Formyl-4-benzyloxyphenylboronic acid
Cat. No.:	B111397

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Formyl-4-benzyloxyphenylboronic acid**, a versatile building block in medicinal chemistry and drug discovery. It covers its chemical properties, detailed synthesis protocols, and its emerging role in the development of targeted therapeutics, particularly as an intermediate for synthesizing signaling pathway modulators.

## Chemical Identity and Properties

**3-Formyl-4-benzyloxyphenylboronic acid**, a substituted aromatic boronic acid, is a valuable reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its bifunctional nature, possessing both a reactive aldehyde and a boronic acid moiety, allows for sequential chemical modifications, making it an attractive starting material for the synthesis of complex molecules.

Property	Value	Reference
CAS Number	1228829-23-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>14</sub> H <sub>13</sub> BO <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	256.07 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid	
Purity	Typically ≥96%	<a href="#">[1]</a>

## Synthesis of 3-Formyl-4-benzyloxyphenylboronic acid

The synthesis of **3-Formyl-4-benzyloxyphenylboronic acid** can be achieved through a multi-step process starting from commercially available precursors. The general strategy involves the protection of the phenolic hydroxyl group, followed by ortho-formylation and subsequent borylation. While a specific peer-reviewed protocol for this exact molecule is not readily available, a general synthetic route can be adapted from established methods for preparing substituted formylphenylboronic acids.

## General Experimental Protocol (Adapted from Patented Methodologies)

This protocol is a generalized procedure based on established methods for the synthesis of related formylphenylboronic acids.[\[3\]](#)[\[4\]](#) Optimization of reaction conditions may be necessary to achieve high yields and purity.

### Step 1: Benzylation of 4-hydroxyphenylboronic acid

- To a solution of 4-hydroxyphenylboronic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2-3 equivalents).
- To this suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

- Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-benzyloxyphenylboronic acid.

#### Step 2: Formylation of 4-benzyloxyphenylboronic acid

- Protect the boronic acid functionality of 4-benzyloxyphenylboronic acid by converting it to a pinacol ester. This can be achieved by reacting it with pinacol in a suitable solvent like toluene with azeotropic removal of water.
- The formylation of the resulting 4-benzyloxyphenylboronic acid pinacol ester can be carried out using a Vilsmeier-Haack or Duff reaction. For a Vilsmeier-Haack reaction, treat the boronic ester with a mixture of phosphorus oxychloride and dimethylformamide.
- After the reaction is complete, hydrolyze the intermediate with an aqueous solution of sodium acetate.
- Extract the product with an organic solvent, wash, dry, and concentrate to yield **3-formyl-4-benzyloxyphenylboronic acid** pinacol ester.

#### Step 3: Deprotection of the Boronic Acid

- Deprotect the pinacol ester by treating it with an aqueous acid, such as hydrochloric acid, in a solvent like acetone or by transesterification with a diol that can be easily removed.
- After deprotection, the crude **3-Formyl-4-benzyloxyphenylboronic acid** can be purified by recrystallization from a suitable solvent system.

Caption: General synthetic workflow for **3-Formyl-4-benzyloxyphenylboronic acid**.

## Applications in Drug Discovery and Medicinal Chemistry

Phenylboronic acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.

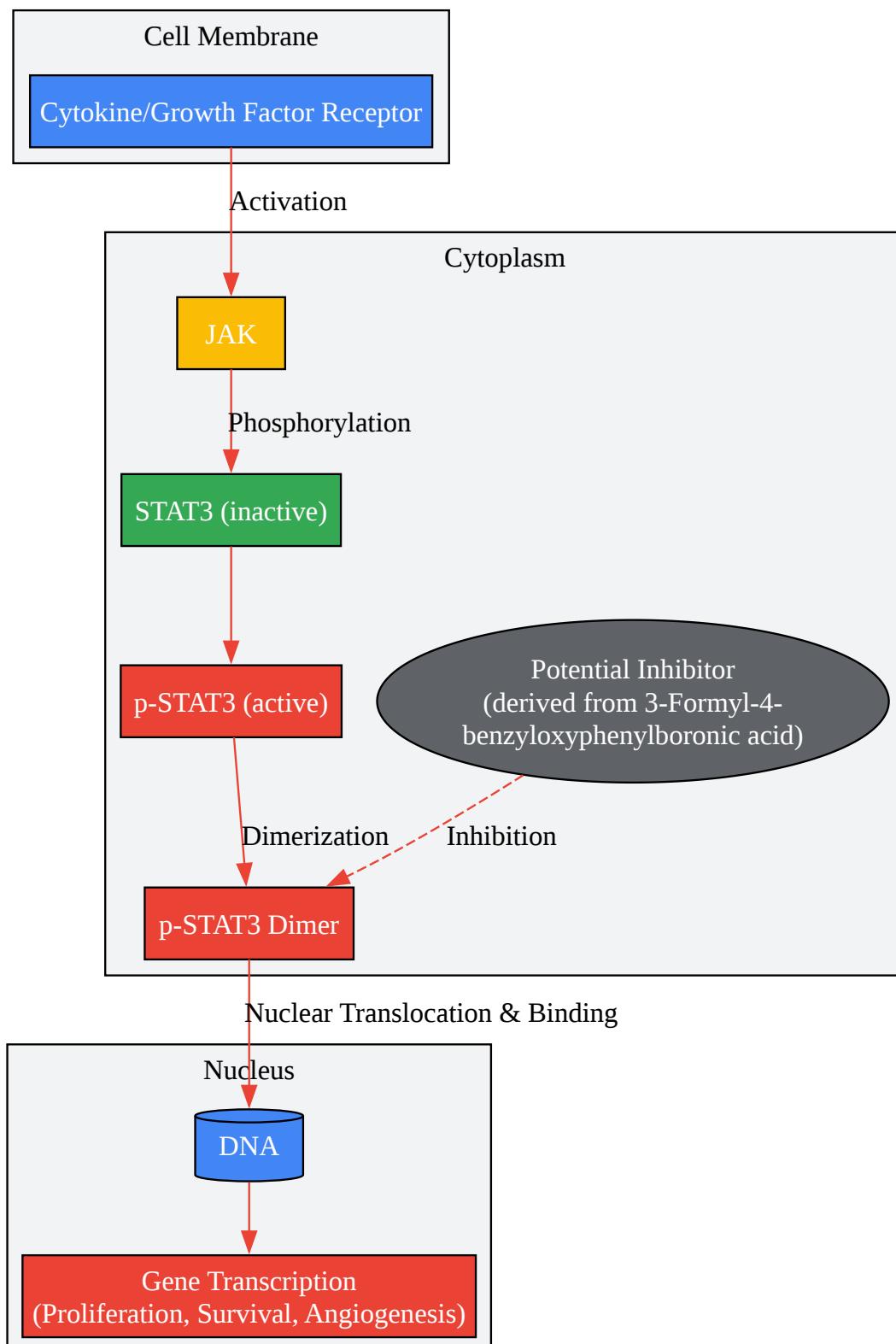
They are known to interact with diols, including saccharides found on cell surfaces, and can act as inhibitors of various enzymes.

## Potential Role as an Intermediate for STAT3 Signaling Pathway Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and is considered a key target for cancer therapy. Several studies have focused on developing small molecule inhibitors of the STAT3 signaling pathway.

While direct biological data for **3-Formyl-4-benzyloxyphenylboronic acid** is limited in publicly available literature, its structural motif is present in known inhibitors of the STAT3 pathway. Specifically, derivatives of benzyloxyphenyl scaffolds have been synthesized and evaluated as STAT3 inhibitors.<sup>[5][6]</sup> These compounds are designed to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent activation of downstream gene transcription involved in cell proliferation, survival, and angiogenesis.

The aldehyde functionality of **3-Formyl-4-benzyloxyphenylboronic acid** serves as a convenient chemical handle for further elaboration to synthesize a library of potential STAT3 inhibitors. For instance, it can undergo reductive amination or condensation reactions to introduce diverse substituents that can enhance binding affinity and selectivity for the STAT3 SH2 domain.

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